molecular formula C15H15NO2 B1268756 3-[(4-Methylbenzyl)amino]benzoic acid CAS No. 869949-26-8

3-[(4-Methylbenzyl)amino]benzoic acid

Cat. No. B1268756
CAS RN: 869949-26-8
M. Wt: 241.28 g/mol
InChI Key: MBDSGNUQFHBYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylbenzyl)amino]benzoic acid (MBAB) is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that is widely used in research and development of drugs, cosmetics, and other products. MBAB has a wide range of biochemical and physiological effects, making it a valuable tool for researchers.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : 3-[(4-Methylbenzyl)amino]benzoic acid derivatives have been synthesized as part of novel compounds for various applications. For instance, the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate, a derivative, illustrates the compound's role in creating new chemical entities (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
  • Building Blocks for Pseudopeptide Synthesis : The compound has been used in the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, demonstrating its utility as a building block for peptidomimetics and combinatorial chemistry (Pascal, Sola, Labéguère, & Jouin, 2000).

Applications in Biochemistry

  • Antibacterial Activity : Some derivatives of this compound, such as Schiff bases, have been synthesized and evaluated for potential antibacterial properties against various bacterial strains (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).
  • Polyaniline Doping : Substituted benzoic acids, including 4-methylbenzoic acid, are used as dopants for polyaniline, indicating the role of these compounds in enhancing electrical conductivity (Amarnath & Palaniappan, 2005).

Chemical Synthesis and Pharmacology

  • Synthesis of Photolabile Compounds : The compound has been involved in the synthesis of photolabile α-Methyl nitrobenzyl compounds, highlighting its role in creating light-sensitive chemical entities (Salerno & Cleaves, 2004).
  • Antioxidant Properties : Derivatives containing this compound have been studied for their antioxidant properties, indicating potential pharmaceutical applications (Hussain, 2016).

Complexation and Molecular Interaction Studies

  • Complexation with Lanthanoids : The compound has been used in synthesizing complex compounds with lanthanoids, indicating its utility in creating novel metal-organic frameworks (Shamsutdinova & Dzhebirkhanova, 2021).

properties

IUPAC Name

3-[(4-methylphenyl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDSGNUQFHBYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359450
Record name 3-[(4-methylphenyl)methylamino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869949-26-8
Record name 3-[(4-methylphenyl)methylamino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylbenzyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Methylbenzyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(4-Methylbenzyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[(4-Methylbenzyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(4-Methylbenzyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(4-Methylbenzyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.